N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a methoxyphenyl group, and a trimethylphenylsulfonyl group
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-15-13-16(2)22(17(3)14-15)34(31,32)25-24-27-23(26-19-10-6-8-12-21(19)33-4)18-9-5-7-11-20(18)30(24)29-28-25/h5-14H,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJDIOZXGHQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the triazoloquinazoline core, followed by the introduction of the methoxyphenyl and trimethylphenylsulfonyl groups through various coupling reactions. Common reagents used in these reactions include isocyanates, sulfonyl chlorides, and amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound
Scientific Research Applications
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Shares the trimethylphenyl group but lacks the triazoloquinazoline core.
N-(2,4,6-Trimethylphenyl)picrylamine: Contains the trimethylphenyl group and is used in different chemical contexts
Uniqueness
N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the triazoloquinazoline core, along with the methoxyphenyl and trimethylphenylsulfonyl groups, makes it a versatile compound for various scientific research applications.
Biological Activity
N-(2-Methoxyphenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluation, and molecular mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring fused with a quinazoline moiety. The presence of the methoxy and trimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and quinazoline rings. While specific methods for synthesizing this exact compound are not extensively documented in the literature, related compounds have been synthesized through similar methodologies involving various coupling reactions and cyclization processes.
Antitumor Activity
Research indicates that compounds within the quinazoline family exhibit significant antitumor properties. For instance, studies have demonstrated that certain derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Compounds structurally related to our target compound have shown IC50 values as low as 0.01 μM against DHFR .
Antimicrobial Activity
The antimicrobial efficacy of related quinazoline derivatives has been reported to be comparable to standard antibiotics such as Gentamicin and Ciprofloxacin. Compounds with similar structural features displayed broad-spectrum activity against various bacterial strains .
The proposed mechanism of action for compounds like this compound involves:
- Inhibition of Enzymatic Activity : Targeting key enzymes involved in nucleotide synthesis.
- Interference with Cell Division : Disrupting processes essential for cell proliferation in cancerous cells.
Case Studies
A study conducted on a series of quinazoline derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The derivatives were evaluated against several cancer cell lines, showing promising results with some compounds exhibiting more than 10-fold increased potency compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including cyclization, sulfonylation, and coupling reactions. Key steps include:
- Triazole-Quinazoline Core Formation : Use of nitroarene reductive cyclization (e.g., Pd-catalyzed methods with formic acid derivatives as CO surrogates) .
- Sulfonylation : Reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in 1,4-dioxane) .
- Optimization : Adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd) to improve yields (reported 39–75% in similar compounds) .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and HPLC (C18 column, acetonitrile/water) .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 538.96 for analogous compounds) .
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from calculated values) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-quinazoline fusion) .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- Purity : Use HPLC (≥95% purity threshold) with UV detection (λ = 254 nm) and compare retention times with standards .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or NMR for decomposition byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Substituent Variation : Synthesize analogs with modified methoxyphenyl or sulfonyl groups (e.g., replacing trimethyl with trifluoromethyl) .
- Biological Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial panels) using dose-response curves (IC50/EC50 determination) .
- Data Correlation : Use statistical tools (e.g., multivariate regression) to link structural features (e.g., logP, steric bulk) to activity. Example
| Substituent (R-group) | Bioactivity (IC50, μM) |
|---|---|
| 2,4,6-Trimethyl | 0.45 ± 0.02 |
| 3-Trifluoromethyl | 0.12 ± 0.01 |
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time) .
- Impurity Analysis : Re-test compounds with conflicting results using LC-MS to rule out degradation .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes across studies .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2.0 Å over 100 ns) with target proteins (e.g., PARP1) .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity (e.g., CYP450 inhibition risk) .
Methodological Notes
- Experimental Design : Follow factorial design (e.g., 3×3 matrix) to test variables (catalyst, solvent, temperature) .
- Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) .
- Safety Protocols : Use fume hoods for sulfonylation steps and PPE for handling corrosive reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
